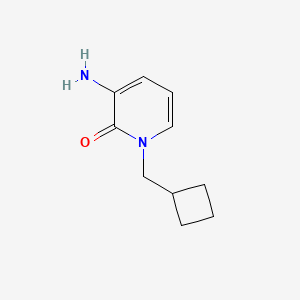

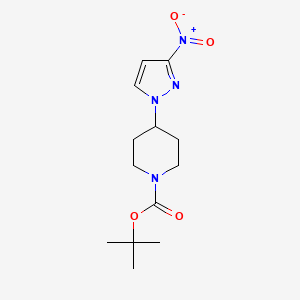

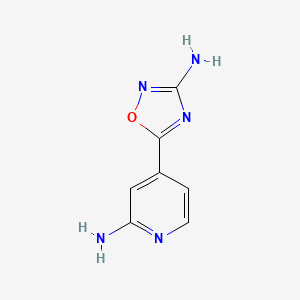

tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1201935-68-3. It has a molecular weight of 296.33 . This compound is solid in its physical form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . Another compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N4O4/c1-13(2,3)21-12(18)15-7-4-10(5-8-15)16-9-6-11(14-16)17(19)20/h6,9-10H,4-5,7-8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound has a molecular weight of 296.33 and is solid in its physical form .Aplicaciones Científicas De Investigación

Intermediate in Biologically Active Compounds :

- Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a crucial intermediate in the synthesis of various biologically active compounds, including crizotinib, a drug used in cancer treatment. This compound was synthesized through a three-step process, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and its structure was confirmed by mass spectrometry and 1H NMR spectroscopy (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors :

- The synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors involved a complex 10-step process starting from ethyl 3-amino-1H-pyrazole-4-carboxylate. This route yielded N-2 tert-butyl pyrazolospirolactam core, crucial for the development of novel ACC inhibitors (Huard et al., 2012).

Role in Fungicidal Activity :

- The synthesis of 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole derivatives showed moderate to excellent fungicidal activity against Cercospora arachidicola Hori. This synthesis highlights the potential role of tert-butyl pyrazole derivatives in fungicide development (Mao, Song, & Shi, 2013).

Radioprotective Effects of Nitroxyl Compounds :

- Novel chiral nitronyl nitroxyl radicals synthesized from tert-butyl 2-(4, 5-dihydro-4, 4, 5, 5-tetramethyl-3-oxido-1H-imidazol-3-ium-1-oxyl-2-yl) pyrrolidine-1-carboxylate derivatives showed potential as radioprotection drugs. These compounds were evaluated for cytotoxic and radioprotective effects in rat glioma C6 cells, indicating their application in radiation therapy (Qin et al., 2009).

Synthesis of Piperidine Derivatives Fused with Oxygen Heterocycles :

- The tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone reacted with iodides of protected alcohols to form tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds, upon treatment with triethylsilane and BiBr3, underwent cyclization into cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles. These derivatives have potential applications in the synthesis of diverse piperidine-based compounds (Moskalenko & Boev, 2014).

Direcciones Futuras

Piperidine derivatives, such as “tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate”, play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years, indicating the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

tert-butyl 4-(3-nitropyrazol-1-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O4/c1-13(2,3)21-12(18)15-7-4-10(5-8-15)16-9-6-11(14-16)17(19)20/h6,9-10H,4-5,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTHQEFQFSKJPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC(=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1376191.png)

![9-Azabicyclo[6.2.0]decane](/img/structure/B1376196.png)

![[(3-Bromocyclobutoxy)methyl]benzene](/img/structure/B1376197.png)